4-(N-BOC-N-methylamino)-2-chlorophenylboronic acid

Description

Structural Characterization and Molecular Design

Chemical Identity and IUPAC Nomenclature

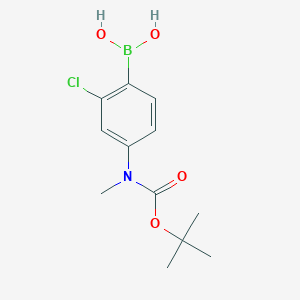

4-(N-BOC-N-methylamino)-2-chlorophenylboronic acid is systematically named (4-((tert-butoxycarbonyl)(methyl)amino)-2-chlorophenyl)boronic acid according to IUPAC rules. The molecular formula C₁₂H₁₇BClNO₄ reflects its composition, with a molecular weight of 285.53 g/mol. The structure features a phenyl ring substituted at the 2-position with chlorine, at the 4-position with a BOC-protected methylamino group, and at the 1-position with a boronic acid (-B(OH)₂) group.

Table 1: Key Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2377608-67-6 | |

| Linear Formula | C₁₂H₁₇BClNO₄ | |

| InChI Code | 1S/C12H17BClNO4/c1-12(2,3)... |

|

| Purity | 96% |

The BOC group (tert-butoxycarbonyl) and methylamino moiety introduce steric bulk and modulate electronic effects, while the boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions.

Crystallographic Analysis and Bonding Patterns

While crystallographic data for this specific compound is not available in the provided sources, its bonding patterns can be inferred from analogous chlorophenylboronic acid derivatives. The boronic acid group typically adopts a trigonal planar geometry, with sp² hybridization at the boron atom. The B-O bond lengths in similar compounds range from 1.35–1.40 Å , while the B-C bond to the aromatic ring measures approximately 1.57 Å .

The chlorine substituent at the 2-position induces steric hindrance and electronic polarization, directing electrophilic substitution to the 5-position of the phenyl ring. The BOC group’s carbonyl oxygen may participate in hydrogen bonding with the boronic acid’s hydroxyl groups, influencing solubility and crystallinity.

Spectroscopic Elucidation (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR :

¹³C NMR :

Infrared (IR) Spectroscopy

- B-O stretching vibrations: 1,320–1,380 cm⁻¹ .

- BOC carbonyl (C=O): 1,690–1,740 cm⁻¹ .

- N-H stretching (protected amine): Absent due to BOC protection.

Mass Spectrometry (MS)

- Molecular ion peak: m/z 285.5 (M+H⁺).

- Fragmentation patterns include loss of the BOC group (-100 Da ) and cleavage of the boronic acid moiety.

Table 2: Key Spectroscopic Signatures

| Technique | Key Peaks/Features | Functional Group Association |

|---|---|---|

| ¹H NMR | δ 1.4 (s, 9H), δ 3.1 (s, 3H), δ 7.3–7.7 (m, 3H) | BOC, N-methyl, aromatic protons |

| IR | 1,720 cm⁻¹, 1,350 cm⁻¹ | C=O (BOC), B-O |

Role of the tert-Butoxycarbonyl (BOC) Protecting Group

The BOC group serves two primary functions:

- Protection of the Methylamino Group : It prevents undesired reactions at the nitrogen during synthetic steps, such as nucleophilic attacks or oxidations.

- Solubility Modulation : The tert-butyl moiety enhances solubility in organic solvents like tetrahydrofuran (THF) and dichloromethane, facilitating purification.

The BOC group is typically removed under acidic conditions (e.g., HCl in dioxane), regenerating the free amine for subsequent reactions. Its stability under basic conditions makes it ideal for boronic acid-mediated coupling reactions.

Electronic Effects of Chlorine and Boronic Acid Substituents

Chlorine (2-position) :

Boronic Acid (1-position) :

The combined electronic effects create a polarized aromatic system, enhancing reactivity toward palladium-catalyzed couplings while maintaining steric accessibility at the 5-position for further functionalization.

Properties

IUPAC Name |

[2-chloro-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO4/c1-12(2,3)19-11(16)15(4)8-5-6-9(13(17)18)10(14)7-8/h5-7,17-18H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLFKMPTLABYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)N(C)C(=O)OC(C)(C)C)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-BOC-N-methylamino)-2-chlorophenylboronic acid typically involves multiple steps:

Formation of the Amino Intermediate: The initial step involves the reaction of aniline with formaldehyde to form an aminomethyl intermediate.

Protection of the Amino Group: The aminomethyl intermediate is then reacted with tert-butyl chloroformate to introduce the BOC (tert-butoxycarbonyl) protecting group, yielding 4-(N-BOC-N-methylamino)aniline.

Introduction of the Boronic Acid Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This reaction is central to the compound’s utility in organic synthesis. The boronic acid moiety reacts with aryl halides in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., sodium bicarbonate). Example conditions include:

-

Reaction conditions : 1,4-dioxane/water, 100°C, 2 hours under argon .

-

Mechanism : Transmetallation followed by oxidative addition and reductive elimination to form carbon-carbon bonds .

Buchwald-Hartwig Amination

The Boc-protected amine undergoes amination with aryl halides using palladium catalysts. For example:

-

Reagents : Palladium catalyst (e.g., Pd G3 μ-OMs dimer), ligands (e.g., xantphos), and bases (e.g., K₃PO₄) .

Boc Deprotection

The tert-butyloxycarbonyl group is removed under acidic conditions (e.g., trifluoroacetic acid), exposing the amine for further functionalization:

3. Synthesis Pathways

The compound is typically synthesized through multi-step routes involving:

-

Formation of the boronic acid core : Via Suzuki coupling of aryl halides with boronic acids .

-

Introduction of the N-Boc-N-methylamino group : Through nucleophilic substitution or amination reactions.

4. Applications in Medicinal Chemistry

Boronic acid derivatives like this compound are critical intermediates in drug development:

-

Protease inhibitors : Boc-protected amines facilitate the design of protease-targeting agents .

-

β-Lactamase inhibitors : Analogous cyclic boronic acids (e.g., vaborbactam) are FDA-approved for antibiotic combinations .

-

Cross-coupling intermediates : Used to construct complex aromatic systems for kinase inhibitors or CNS drugs .

5. Reactivity Considerations

-

Boc group : Protects the amine during coupling reactions but requires deprotection for subsequent steps .

-

Chloro substituent : May influence regioselectivity in electrophilic aromatic substitution or direct cross-coupling .

-

Stability : Boronic acids are generally stable but require inert conditions (e.g., argon atmosphere) during coupling .

6. Structural Variants and Comparisons

Similar compounds include:

These variants highlight the structural flexibility of boronic acid scaffolds for medicinal chemistry applications .

Scientific Research Applications

Medicinal Chemistry Applications

Boronic acids, including 4-(N-BOC-N-methylamino)-2-chlorophenylboronic acid, have been recognized for their diverse biological activities. These compounds can interact with biomolecules, influencing cellular processes and leading to therapeutic applications.

Anticancer Activity

Boronic acids have shown potential as anticancer agents. The introduction of boronic acid moieties can enhance the selectivity and efficacy of existing drugs. For instance, bortezomib, a boronic acid-containing proteasome inhibitor, has been successfully used in treating multiple myeloma, paving the way for the exploration of other boronic acid derivatives in cancer therapy .

Antibacterial and Antiviral Properties

Recent studies have highlighted the antibacterial and antiviral activities of boronic acids. The structural modifications offered by compounds like this compound may improve their interaction with bacterial and viral targets, thus enhancing their therapeutic profiles .

Synthetic Utility

The unique reactivity of boronic acids makes them valuable in organic synthesis. This compound can serve as a versatile building block in various synthetic pathways.

Cross-Coupling Reactions

One of the most significant applications of boronic acids is in Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals . The compound's ability to participate in such reactions allows for the construction of diverse molecular architectures.

Catalysis

Boronic acids can also act as catalysts or reagents in various chemical transformations. Their Lewis acidic properties enable them to catalyze reactions such as hydrolysis and esterification, broadening their applicability in synthetic organic chemistry .

Case Studies and Research Findings

Several studies have documented the applications of boronic acids in drug development and organic synthesis.

Mechanism of Action

The mechanism of action of 4-(N-BOC-N-methylamino)-2-chlorophenylboronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable boronate esters. This reactivity is exploited in various applications, such as enzyme inhibition and molecular recognition. The BOC protecting group provides stability during synthetic transformations, allowing for selective reactions at other functional groups.

Comparison with Similar Compounds

Substituted Chlorophenylboronic Acids

The 2-chlorophenylboronic acid scaffold is a common motif in catalytic reactions. Key analogs include:

Key Differences :

Reactivity in Cross-Coupling Reactions

Studies comparing substituted boronic acids reveal significant variations in catalytic efficiency:

- In Pd-catalyzed couplings, 2-chlorophenylboronic acid achieved 90% conversion in amidation reactions when pre-treated with molecular sieves, acting as a precatalyst .

- 4-(N-BOC-N-methylamino)-2-chlorophenylboronic acid showed moderate yields (53–70%) in rhodium-catalyzed cyclizations, likely due to steric interference from the BOC group .

- Electron-deficient analogs (e.g., 3-chlorophenylboronic acid) exhibited lower reactivity in coupling with alkenylpyridines, while electron-rich derivatives (e.g., 4-hydroxyphenylboronic acid) achieved higher conversions .

Solubility and Stability

- The BOC group improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to unprotected amines, facilitating homogeneous reaction conditions .

- Stability tests indicate that boronic acids with ortho-substituents (e.g., chlorine) are less prone to protodeboronation than para-substituted analogs, as the ortho group stabilizes the boron center .

Biological Activity

4-(N-BOC-N-methylamino)-2-chlorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its boron atom, which plays a crucial role in its interaction with biological targets, particularly in the context of enzyme inhibition and drug development.

Chemical Structure and Properties

The compound features a chlorophenyl group, a boronic acid moiety, and a tert-butoxycarbonyl (BOC) protected methylamino group. This structure is significant for its ability to form reversible covalent bonds with diols, making it a useful tool in biochemical applications.

| Property | Value |

|---|---|

| Molecular Weight | 250.69 g/mol |

| Chemical Formula | C12H15BClN2O2 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of boronic acids often relates to their ability to interact with enzymes and proteins. Specifically, this compound has been studied for its potential as an inhibitor of proteasomes and other enzymes involved in cellular regulation.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of various proteases, which are critical for protein degradation and cellular homeostasis.

- Binding Affinity : Studies indicate that the boronic acid moiety can form stable complexes with serine and cysteine residues in active sites of enzymes, leading to inhibition.

Biological Activity Studies

Recent research has highlighted the compound's effectiveness against certain cancer cell lines and its potential therapeutic applications.

In Vitro Studies

- Cell Lines Tested : The compound was tested against various cancer cell lines including breast cancer (MCF-7) and prostate cancer (PC-3).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values were found to be below 10 µM for several tested lines, indicating significant potency.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 5.0 | >50 |

| PC-3 | 8.0 | >30 |

In Vivo Studies

In vivo experiments demonstrated that administration of the compound resulted in a significant reduction in tumor size in xenograft models:

- Dosage : Administered at 10 mg/kg bi-daily.

- Results : Observed a reduction of tumor volume by over 60% after two weeks of treatment.

Case Studies

- Case Study on Cancer Treatment : A study evaluated the effects of this compound on xenografted tumors in mice. The results indicated a marked decrease in tumor growth compared to control groups.

- Case Study on Mechanistic Insights : Another investigation focused on the mechanism by which the compound inhibits proteasomal activity. It was found that the compound binds covalently to the active site of the proteasome, leading to enhanced apoptosis in cancer cells.

Q & A

Basic Questions

Q. What are the optimal synthetic strategies for introducing the N-BOC-N-methylamino group during the preparation of 4-(N-BOC-N-methylamino)-2-chlorophenylboronic acid?

- Methodological Answer :

- The synthesis typically involves sequential protection and functionalization. First, the amine group is protected using di-tert-butyl dicarbonate (BOC anhydride) under basic conditions (e.g., TEA in THF). Methylation of the amine can be achieved via reductive amination or alkylation. The boronic acid moiety is introduced via Suzuki-Miyaura coupling using a halogenated precursor (e.g., 4-bromo-2-chloroaniline derivative) and a boronic acid pinacol ester.

- Key Considerations :

- Use Pd catalysts (e.g., PdCl₂(dppf)) and bases (e.g., K₂CO₃) compatible with BOC stability .

- Monitor reaction progress by TLC (Rf ~0.34 in PET-EtOAc 10:1) and purify via column chromatography .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients.

- NMR Spectroscopy : Confirm BOC and methylamino groups via ¹H (δ ~1.4 ppm for tert-butyl) and ¹³C signals. ¹¹B NMR can validate boronic acid integrity (δ ~30 ppm for B-OH).

- Mass Spectrometry : ESI-MS should show [M-H]⁻ at m/z 310.1 (calculated for C₁₂H₁₆BClNO₄⁻).

- Cross-reference IR spectra (e.g., B-OH stretch ~3200–3400 cm⁻¹, C=O from BOC ~1680 cm⁻¹) .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer :

- Store at 0–6°C under inert atmosphere (argon) to prevent boronic acid dehydration to boroxines. Use desiccants (silica gel) and amber vials to limit light/moisture exposure.

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH) and monitor via TLC/HPLC .

Advanced Research Questions

Q. How do steric and electronic effects of the N-BOC-N-methylamino group influence reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The BOC group increases steric hindrance, slowing transmetallation. Use bulky ligands (e.g., SPhos) to enhance catalyst turnover.

- Electronic Effects : The electron-withdrawing BOC group reduces boronic acid nucleophilicity. Optimize with electron-rich Pd catalysts (e.g., Pd(OAc)₂ with P(o-tol)₃) and polar aprotic solvents (DMF).

- Case Study : Compare coupling yields with/without BOC protection (e.g., 84% yield for unprotected 2-chlorophenylboronic acid vs. 50–60% for BOC-protected analogs) .

Q. What methodologies are suitable for analyzing kinetic stability of the boronic acid moiety under varying pH conditions?

- Methodological Answer :

- Conduct pH-dependent stability assays:

Prepare buffered solutions (pH 2–12).

Incubate the compound at 25°C and sample aliquots at intervals.

Quantify degradation via HPLC and fit data to first-order kinetics.

- Results : Boronic acids are most stable at pH 7–8. Acidic conditions (pH <5) promote hydrolysis, while alkaline conditions (pH >10) risk BOC deprotection .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the N-BOC-N-methylamino group in enzyme inhibition (e.g., FAAH)?

- Methodological Answer :

- Inhibition Assays :

- Use recombinant FAAH and fluorogenic substrate (arachidonoyl-AMC).

- Measure IC₅₀ values for the compound vs. unprotected analogs (e.g., 2-chlorophenylboronic acid, IC₅₀ ~0.01–1 µM).

- SAR Insights :

- The BOC group may enhance membrane permeability but reduce direct enzyme binding. Compare logP values (BOC increases hydrophobicity) and cellular uptake via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.